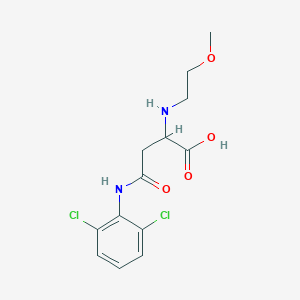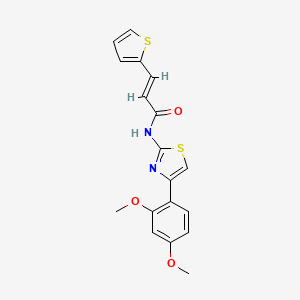
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide, also known as CCPC, is a chemical compound that has been studied for its potential use in scientific research. CCPC is a member of the pyridine family of compounds and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the immune response. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide in lab experiments is that it is a relatively simple and efficient compound to synthesize. It has also been found to have interesting pharmacological properties, making it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide. One direction is to further explore its mechanism of action, particularly in relation to its anti-cancer effects. Another direction is to investigate its potential use in combination with other anti-cancer drugs. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new compounds with even more interesting pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide involves the reaction of 3-chloroaniline with acrylonitrile in the presence of a catalyst. The resulting product is then reacted with nicotinic acid to form this compound. The synthesis of this compound has been reported in several research articles and has been found to be a relatively simple and efficient process.
Applications De Recherche Scientifique
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting pharmacological properties, including anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-2-1-3-11(8-10)19(7-5-17)14(20)12-4-6-18-9-13(12)16/h1-4,6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDOIIPYYUZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC#N)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)




![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)


![9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2961611.png)


![3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2961615.png)
![pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2961618.png)
